

An In-depth Technical Guide to 2-Acetamidoacrylic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Acetamidoacrylic acid*

Cat. No.: *B135135*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidoacrylic acid, also known as N-acetyldehydroalanine, is a synthetic unsaturated amino acid derivative. Its structure, featuring a vinyl group, a carboxylic acid, and an acetamido group, makes it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to **2-acetamidoacrylic acid**, tailored for professionals in research and drug development.

Chemical Structure

The chemical structure of **2-acetamidoacrylic acid** is characterized by a prop-2-enoic acid backbone with an acetamido substituent at the C2 position. The presence of both a hydrogen bond donor (the N-H of the amide and O-H of the carboxylic acid) and acceptor groups (the carbonyl oxygens of the amide and carboxylic acid) influences its intermolecular interactions and physical properties. The double bond introduces reactivity, making it a key substrate for various addition reactions.

IUPAC Name: 2-acetamidoprop-2-enoic acid[1]

Molecular Formula: C₅H₇NO₃[1]

Canonical SMILES: CC(=O)NC(=C)C(=O)O[1]

InChI Key: UFDFFEMHDKXMBG-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-acetamidoacrylic acid** is presented in the table below, providing a quick reference for experimental design and evaluation.

Property	Value	Source
Molecular Weight	129.11 g/mol	[1]
Melting Point	185-186 °C (decomposes)	
Boiling Point	418.5 ± 37.0 °C at 760 mmHg (estimated)	
Solubility	Water: Hardly soluble[2] DMSO: Sparingly soluble[3] Methanol: Sparingly soluble[3]	
pKa (predicted)	3.53 ± 0.11	[2]
Appearance	White to off-white powder	[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of **2-acetamidoacrylic acid**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-acetamidoacrylic acid** in DMSO-d₆ exhibits distinct signals corresponding to the different protons in the molecule.

Chemical Shift (ppm)	Multiplicity	Assignment
~9.1	s	N-H (amide)
~6.2	s	=CH ₂ (vinyl)
~5.8	s	=CH ₂ (vinyl)
~2.0	s	-CH ₃ (acetyl)

Note: The chemical shift of the carboxylic acid proton can be broad and variable, and is often not observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~168	C=O (carboxylic acid)
~167	C=O (amide)
~133	C= (vinyl)
~107	=CH ₂ (vinyl)
~23	-CH ₃ (acetyl)

Infrared (IR) Spectroscopy

The IR spectrum of **2-acetamidoacrylic acid** shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3400-3200	N-H	Stretching
3300-2500	O-H	Stretching (broad, carboxylic acid)
~1700	C=O	Stretching (carboxylic acid)
~1660	C=O	Stretching (amide I)
~1630	C=C	Stretching
~1540	N-H	Bending (amide II)

Experimental Protocols

Synthesis of 2-Acetamidoacrylic Acid

A common and effective method for the laboratory-scale synthesis of **2-acetamidoacrylic acid** involves the condensation of pyruvic acid with acetamide.

Materials:

- Pyruvic acid
- Acetamide
- Toluene
- Pyridine
- Acetic anhydride
- Hydrochloric acid (HCl)
- Ice
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)

- Ethyl acetate
- Petroleum ether

Procedure:

- A mixture of pyruvic acid (1 mole) and acetamide (1 mole) in toluene is heated under reflux with a water separator until no more water is evolved.
- The reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The residue is treated with a mixture of pyridine and acetic anhydride.
- The mixture is stirred at room temperature for a specified period.
- The reaction is quenched by pouring it into ice-cold dilute hydrochloric acid.
- The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield pure **2-acetamidoacrylic acid**.

Asymmetric Hydrogenation of 2-Acetamidoacrylic Acid

2-Acetamidoacrylic acid is a key substrate for the asymmetric synthesis of N-acetylalanine. This reaction is typically carried out using a chiral rhodium or ruthenium catalyst.

Materials:

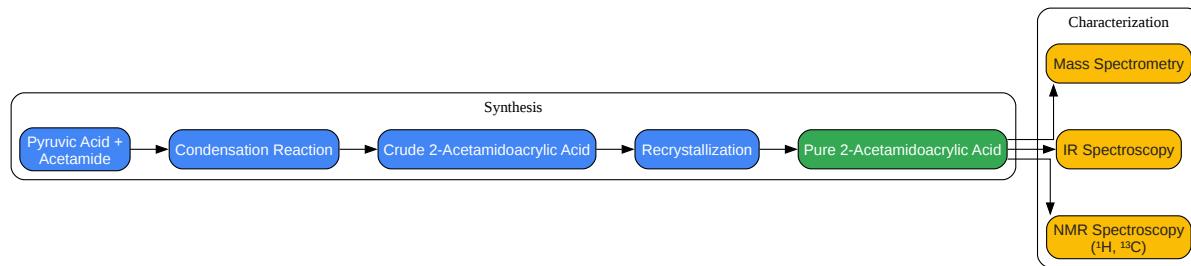
- **2-Acetamidoacrylic acid**
- Methanol (degassed)
- Chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand)
- Hydrogen gas (H₂)

Procedure:

- In a glovebox, a pressure vessel is charged with **2-acetamidoacrylic acid** and the chiral rhodium catalyst in degassed methanol.
- The vessel is sealed and removed from the glovebox.
- The vessel is connected to a hydrogen line, purged several times with hydrogen gas, and then pressurized to the desired pressure.
- The reaction mixture is stirred at a constant temperature for the specified reaction time.
- After the reaction is complete, the vessel is depressurized, and the solvent is removed under reduced pressure.
- The enantiomeric excess of the resulting N-acetylalanine is determined by a suitable chiral analytical technique, such as chiral HPLC or GC.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and a key reaction of **2-acetamidoacrylic acid**.



[Click to download full resolution via product page](#)

Diagram 1: Synthesis and Characterization Workflow of 2-Acetamidoacrylic Acid.

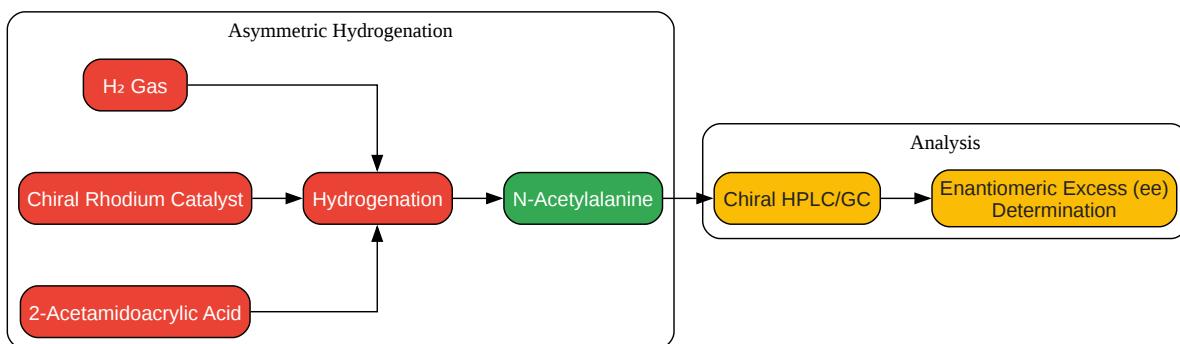
[Click to download full resolution via product page](#)

Diagram 2: Experimental Workflow for the Asymmetric Hydrogenation of 2-Acetamidoacrylic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Acetamidoacrylic acid | C5H7NO3 | CID 79482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetamidoacrylic acid CAS#: 5429-56-1 [m.chemicalbook.com]
- 3. usbio.net [usbio.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Acetamidoacrylic Acid: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b135135#2-acetamidoacrylic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com